molecular formula C14H14F3NO2S B2626886 8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705099-98-4

8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2626886
CAS No.: 1705099-98-4
M. Wt: 317.33
InChI Key: ZTMCGDCIXWGUAX-UHFFFAOYSA-N
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Description

8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound that features a bicyclic structure with a trifluoromethyl group and a benzenesulfonyl group. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. The trifluoromethyl and benzenesulfonyl groups play a crucial role in its biological activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene is unique due to its specific combination of functional groups and its bicyclic structure. This uniqueness contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

8-[3-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2S/c15-14(16,17)10-3-1-6-13(9-10)21(19,20)18-11-4-2-5-12(18)8-7-11/h1-4,6,9,11-12H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMCGDCIXWGUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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